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Compound of Interest

Compound Name: 2,6-Dimethoxy-1-acetonylquinol

Cat. No.: B141494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,6-Dimethoxy-
1-acetonylquinol, a naturally occurring compound with noted antimalarial properties. The

information presented herein is crucial for the identification, characterization, and further

development of this compound for potential therapeutic applications. All data is sourced from

the peer-reviewed publication, "Antimalarial compounds from Grewia bilamellata" published in

the Journal of Natural Products in 2006.

Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2,6-Dimethoxy-1-acetonylquinol.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.48 s 2H H-3, H-5

4.14 s 2H H-1'

3.84 s 6H 2,6-OCH₃

2.18 s 3H H-3'

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

206.5 C-2'

152.8 C-2, C-6

136.2 C-4

126.1 C-1

108.2 C-3, C-5

56.4 2,6-OCH₃

51.9 C-1'

29.8 C-3'

Infrared (IR) and Mass Spectrometry (MS) Data
Table 3: IR and MS Spectroscopic Data

Spectroscopic Method Key Peaks/Signals

IR (KBr, cm⁻¹)
3450 (O-H), 1710 (C=O), 1610, 1500 (aromatic

C=C)

EIMS (m/z) 226 [M]⁺, 183, 169, 155
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Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory techniques

as detailed in the source publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The

sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a potassium bromide (KBr) pellet method on a

Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer to

determine the molecular weight and fragmentation pattern of the compound.

Isolation and Characterization Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

identification of 2,6-Dimethoxy-1-acetonylquinol from its natural source, Grewia bilamellata.
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Figure 1. Workflow for the isolation and identification of 2,6-Dimethoxy-1-acetonylquinol.
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This guide provides foundational spectroscopic information for 2,6-Dimethoxy-1-
acetonylquinol, which is essential for researchers engaged in natural product chemistry, drug

discovery, and medicinal chemistry. The detailed data and protocols will aid in the

unambiguous identification of this compound and serve as a basis for further investigation into

its biological activities and potential for therapeutic development.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethoxy-1-
acetonylquinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141494#spectroscopic-data-of-2-6-dimethoxy-1-
acetonylquinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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